molecular formula C13H14N4O B5465113 1-(3,4-Dimethylphenyl)-3-pyrazin-2-ylurea

1-(3,4-Dimethylphenyl)-3-pyrazin-2-ylurea

Cat. No.: B5465113
M. Wt: 242.28 g/mol
InChI Key: VSMKZISBNNCEER-UHFFFAOYSA-N
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Description

“N-(3,4-dimethylphenyl)-N’-2-pyrazinylurea” is a compound that contains a urea group (-NH-CO-NH-) linking a 3,4-dimethylphenyl group and a 2-pyrazinyl group. The 3,4-dimethylphenyl group is a phenyl ring with two methyl groups attached at the 3rd and 4th positions. The 2-pyrazinyl group is a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the urea linkage, the 3,4-dimethylphenyl group, and the 2-pyrazinyl group. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of “N-(3,4-dimethylphenyl)-N’-2-pyrazinylurea” would likely be influenced by the presence of the urea group, which can participate in various reactions such as hydrolysis, and the aromatic rings, which can undergo electrophilic substitution reactions .

Mechanism of Action

Without specific information on the biological activity of “N-(3,4-dimethylphenyl)-N’-2-pyrazinylurea”, it’s difficult to speculate on its mechanism of action .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-pyrazin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-9-3-4-11(7-10(9)2)16-13(18)17-12-8-14-5-6-15-12/h3-8H,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMKZISBNNCEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NC=CN=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797167
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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